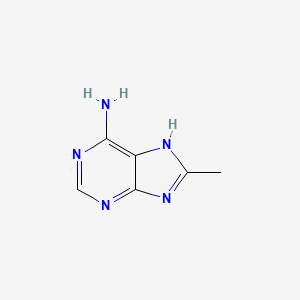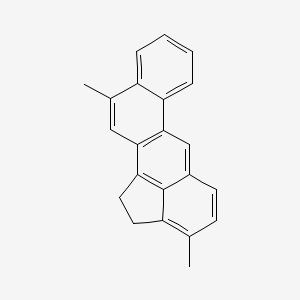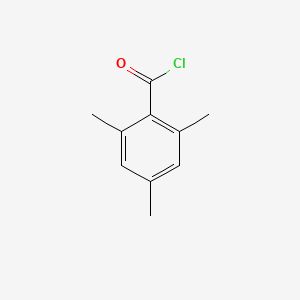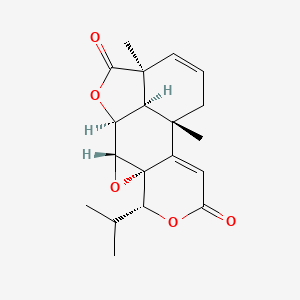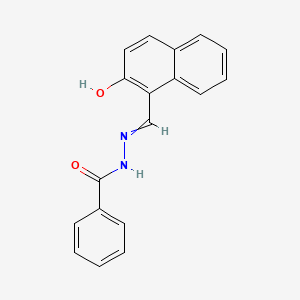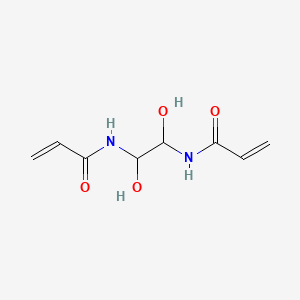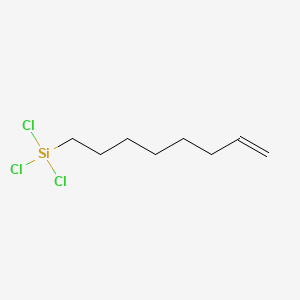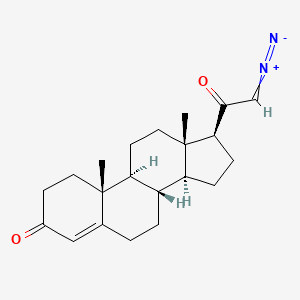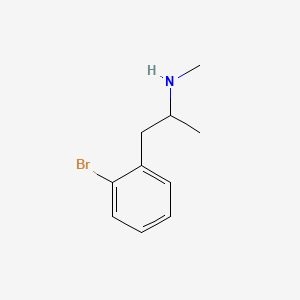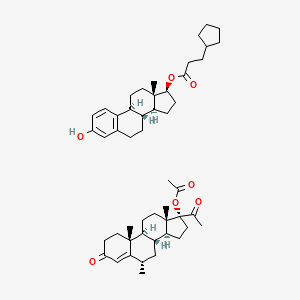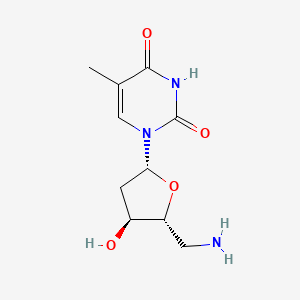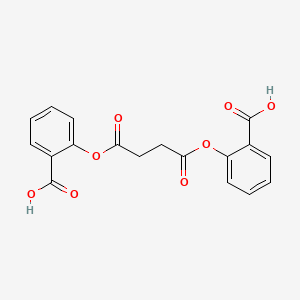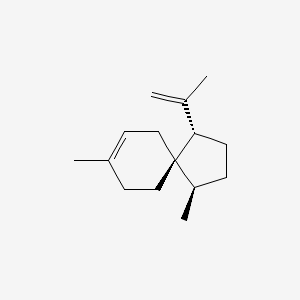
Acoradiene
Overview
Description
Acoradiene is a chemical compound with the formula C15H24 . It is a sesquiterpene, which is a class of terpenes that consists of three isoprene units and have the molecular formula C15H24 .
Synthesis Analysis
The synthesis of Acoradiene has been achieved through various methods. One such method involves the use of ring-closing olefin metathesis . The starting material for the synthesis was a known ketone, which had previously been synthesized .Molecular Structure Analysis
The molecular structure of Acoradiene is unique as it is the only pheromone with a spirosesquiterpene structure . The IUPAC Standard InChI for Acoradiene is InChI=1S/C15H24/c1-11(2)14-6-5-13(4)15(14)9-7-12(3)8-10-15/h7,13-14H,1,5-6,8-10H2,2-4H3/t13-,14+,15-/m0/s1 .Physical And Chemical Properties Analysis
Acoradiene has a molecular weight of 204.3511 . Further details about its physical and chemical properties are not available in the search results.Scientific Research Applications
Synthesis and Chemical Properties
- Acoradiene, a spirocyclic sesquiterpene found in vetiver oil, has been the focus of synthetic chemistry research. A novel method for its total synthesis via free radical cyclization was developed, contributing to the understanding of spiro[4.5]decane nucleus construction (Chen & Lin, 1993).
- The stereoselective synthesis of spirosesquiterpenes, including acoradiene, was achieved through a flexible approach involving an intramolecular thermal ene reaction. This research provided insights into efficient synthetic routes for complex natural products (Oppolzer, Mahalanabis & Bättig, 1977).
Natural Occurrence and Isolation
- In the foliage of x Cupressocyparis leylandii, a hybrid cypress species, several enantiomers of daucadienes and acoradienes were identified, including (-)-acora-3,7(14)-diene. This discovery highlighted the unique secondary metabolites produced by hybrid species (Cool, 2001).
- A study on the volatiles of Helichrysum italicum from Croatia identified β-acoradiene as one of the main constituents, showing the influence of environmental conditions on the chemical differentiation of plant volatiles (Ćavar Zeljković, Šolić & Maksimović, 2015).
Potential Biological Activities
- Acoradiene derivatives, like many natural sesquiterpenes, have been studied for their potential biological activities, such as anti-inflammatory or antimicrobial effects. For example, related studies on Kaempferia parviflora extract explored its potential as an anti-acne agent, demonstrating anti-inflammatory and anti-Propionibacterium acnes activities (Jin & Lee, 2018).
- Research on Acorus gramineus, which contains related compounds, showed inhibitory effects on neuroinflammation, suggesting potential therapeutic applications for central nervous system disorders (Jiang et al., 2012).
properties
IUPAC Name |
(1R,4S,5S)-1,8-dimethyl-4-prop-1-en-2-ylspiro[4.5]dec-8-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24/c1-11(2)14-6-5-13(4)15(14)9-7-12(3)8-10-15/h7,13-14H,1,5-6,8-10H2,2-4H3/t13-,14+,15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVBSKQAFCDJNSL-QLFBSQMISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C12CCC(=CC2)C)C(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H]([C@]12CCC(=CC2)C)C(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60946894 | |
| Record name | 1,8-Dimethyl-4-(prop-1-en-2-yl)spiro[4.5]dec-7-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60946894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Acoradiene | |
CAS RN |
24048-44-0 | |
| Record name | Acoradiene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024048440 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,8-Dimethyl-4-(prop-1-en-2-yl)spiro[4.5]dec-7-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60946894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



